

Quantitative Analysis of NP213 Nail Penetration Depth: Application Notes and Protocols

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Compound of Interest

Compound Name: NP213

Cat. No.: B1679984

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Introduction

NP213 is a novel, water-soluble cyclic antifungal peptide engineered for the topical treatment of onychomycosis. Its high efficacy is attributed to its ability to effectively penetrate the dense keratin structure of the human nail plate to reach the site of infection.^{[1][2]} This document provides detailed application notes and protocols for the quantitative analysis of **NP213** nail penetration depth, crucial for preclinical and clinical research, formulation optimization, and establishing therapeutic efficacy.

NP213 acts by lysing the fungal plasma membrane without affecting the fungal cell wall.^[1] This mechanism of action underscores the importance of achieving sufficient concentrations of the peptide at the nail bed and within the nail plate where the fungi reside.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and penetration of **NP213** based on in vitro and clinical studies.

Table 1: In Vitro Antifungal Efficacy of **NP213**

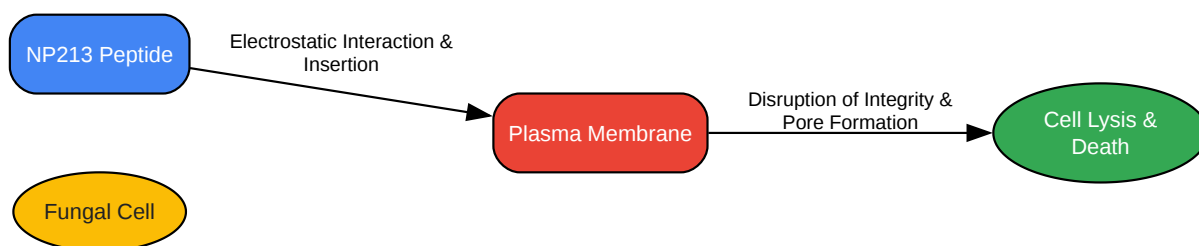
Parameter	Organism	Result	Reference
Eradication of Infection	Trichophyton rubrum	Successful eradication from infected nails after 28 days of daily application.	[3]
Bioactivity in Nail	Trichophyton rubrum	Remained active within the human nail for at least 11 months post-treatment.	[4]

Table 2: Clinical Efficacy of **NP213** in Onychomycosis Treatment

Study Phase	Primary Endpoint	Result	Duration of Treatment	Follow-up	Reference
Phase IIa (Study 1)	Fungal Culture Negative	43.3% of patients	28 days	180 days	[1][2]
Phase IIa (Study 2)	Fungal Culture Negative	56.5% of patients	28 days	360 days	[1][2]

Signaling Pathway and Mechanism of Action

NP213's primary antifungal mechanism is the direct lysis of the fungal plasma membrane. This process is rapid and does not involve complex intracellular signaling cascades. The proposed mechanism is depicted below.



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NP213 Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments to quantify **NP213** nail penetration are provided below. These protocols are based on established techniques for analyzing drug delivery to the nail.

Protocol 1: In Vitro Nail Penetration using Franz Diffusion Cells

This protocol determines the permeation of **NP213** through a human nail plate.

1. Materials:

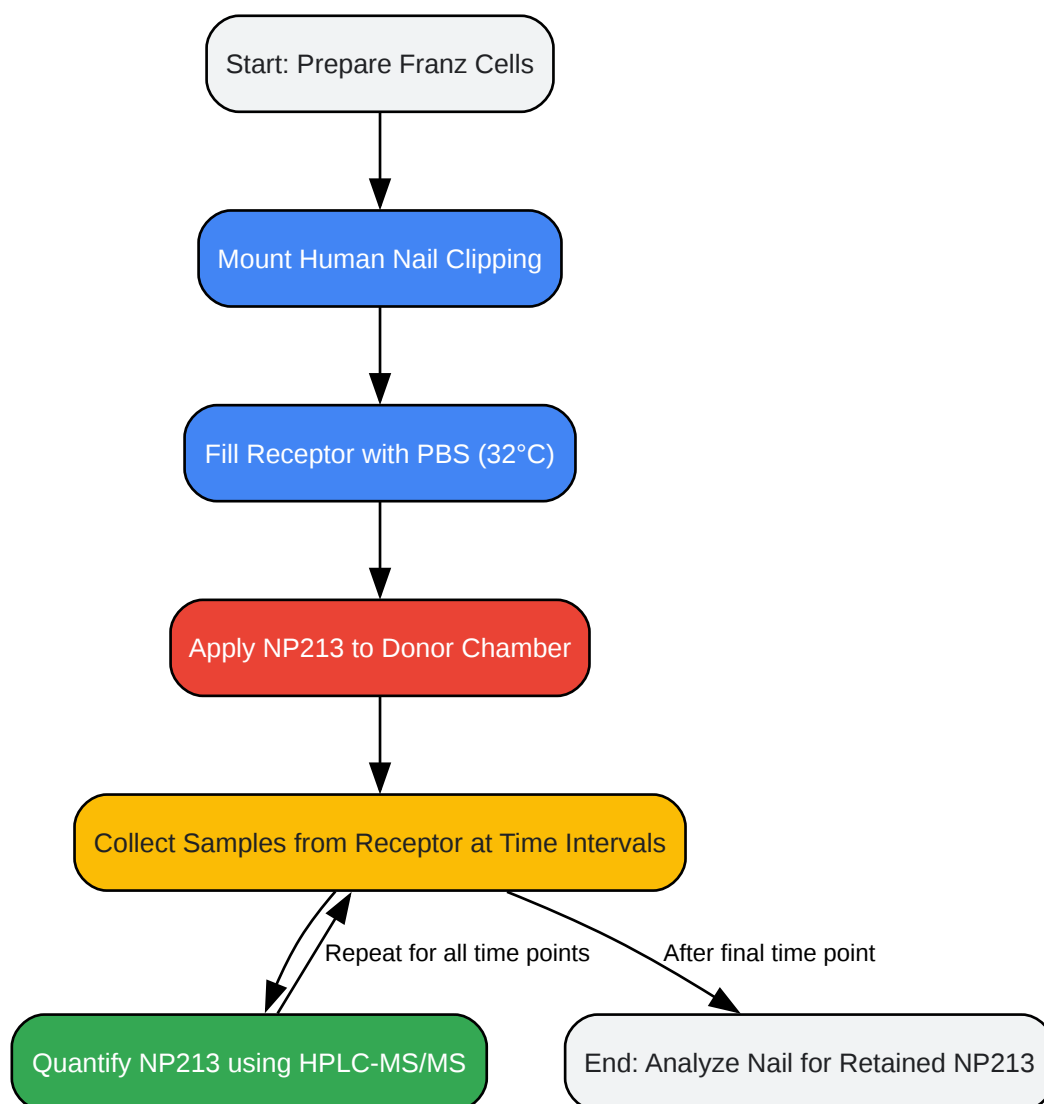
- Franz diffusion cells
- Human nail clippings (healthy, full thickness)
- **NP213** solution (e.g., 10% w/v in a water-based vehicle)
- Phosphate-buffered saline (PBS), pH 7.4 (receptor solution)
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) system

2. Method:

- Mount the human nail clipping between the donor and receptor chambers of the Franz diffusion cell, ensuring a complete seal.
- Fill the receptor chamber with PBS, ensuring no air bubbles are trapped beneath the nail. Maintain the temperature at 32°C.
- Apply a known volume and concentration of the **NP213** solution to the dorsal surface of the nail in the donor chamber.

- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor solution.
- Replenish the receptor chamber with fresh PBS after each sampling.
- Analyze the collected samples for **NP213** concentration using a validated HPLC-MS/MS method.
- At the end of the experiment, dismount the nail, rinse the surface to remove excess formulation, and extract the **NP213** retained within the nail plate for quantification.

Workflow for Franz Diffusion Cell Experiment:



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Franz Diffusion Cell Workflow

Protocol 2: Visualization and Quantification of Nail Penetration by MALDI-Mass Spectrometry Imaging (MALDI-MSI)

This protocol allows for the visualization and semi-quantitative analysis of **NP213** distribution across the nail plate.

1. Materials:

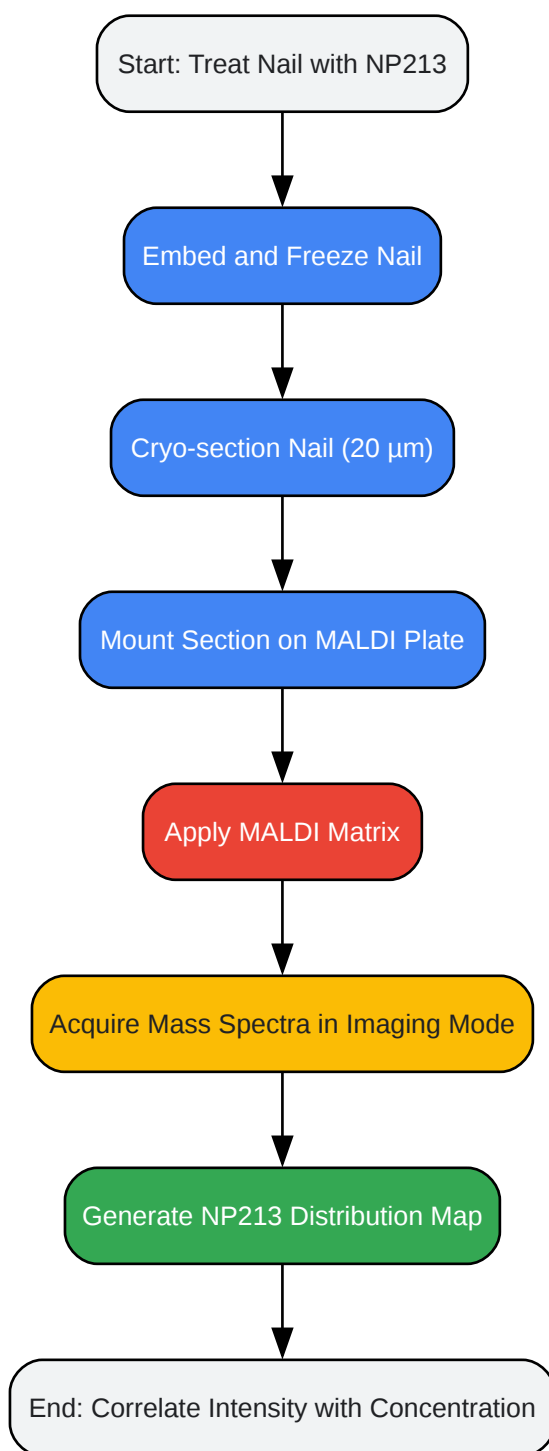
- Human nail clippings
- **NP213** solution
- Cryostat
- MALDI-TOF mass spectrometer
- MALDI matrix (e.g., sinapinic acid)

2. Method:

- Treat human nail clippings with the **NP213** solution for a defined period (e.g., 24 hours).
- Remove excess formulation from the nail surface.
- Embed the nail clipping in an appropriate medium and freeze.
- Cryo-section the nail into thin slices (e.g., 20 µm thickness).
- Mount the nail sections onto a MALDI target plate.
- Apply the MALDI matrix uniformly over the tissue sections.

- Acquire mass spectra across the nail section in imaging mode to map the spatial distribution of **NP213**.
- Correlate the ion intensity of **NP213** with its concentration to generate a semi-quantitative distribution map.

Workflow for MALDI-MSI Analysis:



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MALDI-MSI Workflow

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Visualization of Penetration Depth

This protocol provides a non-invasive method to visualize the penetration of a fluorescently-labeled **NP213** analogue.

1. Materials:

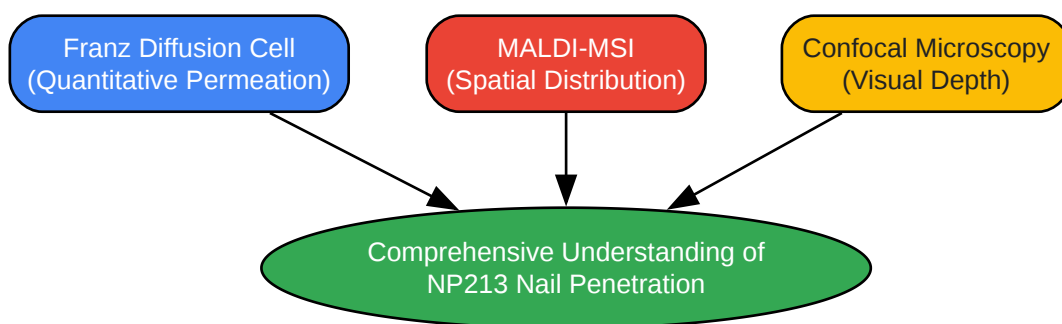
- Fluorescently-labeled **NP213**
- Human nail clippings
- Confocal laser scanning microscope

2. Method:

- Apply the fluorescently-labeled **NP213** solution to the dorsal surface of a human nail clipping.
- Incubate for a specified duration.
- Mount the nail clipping on a microscope slide.
- Use the confocal microscope to acquire a series of optical sections (z-stack) through the thickness of the nail.
- Reconstruct the z-stack to create a 3D image of the nail, showing the penetration depth of the fluorescently-labeled **NP213**.
- Measure the depth of fluorescence to quantify penetration.

Logical Relationship of Experimental Approaches

The combination of these experimental protocols provides a comprehensive understanding of **NP213** nail penetration.



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Interrelation of Protocols

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of **NP213** nail penetration. By employing a combination of in vitro permeation studies, advanced imaging techniques, and rigorous analytical methods, researchers can gain valuable insights into the delivery and efficacy of this promising topical antifungal agent. This data is essential for regulatory submissions, formulation development, and furthering our understanding of transungual drug delivery.

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- 4. researchgate.net [researchgate.net]

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